1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry. This compound features a pyrazole ring substituted with a bromophenyl group and a p-tolyl group, along with an aldehyde functional group at the 4-position. Its structure contributes to its potential as an active pharmaceutical ingredient due to the presence of multiple functional groups that can participate in various chemical reactions.
The synthesis and characterization of 1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde have been explored in various studies focusing on pyrazole derivatives, particularly for their antitumor and antibacterial activities. The compound can be synthesized through methods such as the Vilsmeier-Haack reaction and Knoevenagel condensation, which are common in organic synthesis involving pyrazoles .
This compound is classified as a pyrazole derivative. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are often used in pharmaceuticals due to their ability to interact with various biological targets.
The synthesis of 1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde can be accomplished using several methods:
The reaction conditions typically include solvents like dimethylformamide or methanol, and catalysts such as piperidine or acetic acid may be employed to facilitate the reactions. The yields and purity of the synthesized compounds are often confirmed using techniques like thin-layer chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry .
The molecular structure of 1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde consists of:
The molecular formula for this compound is , and its molecular weight is approximately 295.14 g/mol.
1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde can participate in several chemical reactions due to its functional groups:
The reactivity of this compound is influenced by both the electron-withdrawing nature of the bromine atom and the electron-donating properties of the p-tolyl group, which can affect reaction rates and product distributions .
The mechanism of action for compounds like 1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde often involves:
Quantitative data on activity often includes IC50 values (concentration required to inhibit cell growth by 50%) obtained from biological assays.
Relevant data from spectral analyses (e.g., infrared spectroscopy) can confirm functional groups present in the compound .
The compound has potential applications in:
The construction of the pyrazole scaffold in 1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde relies fundamentally on Claisen-Schmidt condensation between p-tolyl acetophenone and 4-bromophenylhydrazine. This base-catalyzed reaction proceeds via enolate formation at the α-carbon of the ketone, followed by nucleophilic attack on the carbonyl carbon of the hydrazine derivative. The resulting hydrazone intermediate undergoes spontaneous cyclodehydration under acidic conditions to furnish the 1,3-disubstituted pyrazole core [6] [7].
Solvent choice critically influences both reaction kinetics and regioselectivity. Polar protic solvents (e.g., ethanol) facilitate proton transfer steps but may promote side reactions, while aprotic solvents like DMF enhance enolate stability. Microwave irradiation (60–80°C, 150 W) significantly improves efficiency, reducing reaction times from hours to minutes (15–25 min) and boosting yields by 20–30% compared to conventional heating [6]. The following table summarizes solvent-dependent outcomes:
Table 1: Solvent Optimization in Pyrazole Cyclization via Claisen-Schmidt Condensation
Solvent | Dielectric Constant (ε) | Reaction Time (min) | Yield (%) | Regioselectivity |
---|---|---|---|---|
Ethanol | 24.3 | 40 | 68 | High (≥95:5) |
DMF | 36.7 | 25 | 82 | High (≥95:5) |
DMSO | 46.7 | 20 | 85 | Moderate (85:15) |
Water | 80.1 | 60 | 45 | Low (70:30) |
Recent advances utilize deep eutectic solvents (e.g., choline chloride:urea) as sustainable media, achieving comparable yields (78–82%) while simplifying product isolation and reducing environmental impact [7].
Introduction of the aldehyde group at the C4 position is achieved regioselectively via Vilsmeier-Haack formylation. This electrophilic aromatic substitution employs the in situ-generated chloroiminium ion from phosphoryl chloride (POCl₃) and DMF, targeting the electron-rich C4 position of the pyrazole ring. The reaction proceeds through:
Optimal conditions require strict temperature control (0°C during reagent addition, 70–75°C during formylation) and a POCl₃:DMF:pyrazole molar ratio of 1.2:1.5:1.0. Electron-donating substituents (e.g., p-tolyl group) enhance reaction rates by increasing electron density at C4, while bromoaryl groups minimally influence reactivity. The following table correlates substituent effects with yields:
Table 2: Substituent Effects on Vilsmeier-Haack Formylation Efficiency
C3-Aryl Substituent | C1-Aryl Substituent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
4-Methylphenyl (p-tolyl) | 4-Bromophenyl | 75 | 4 | 88 |
4-Chlorophenyl | Phenyl | 75 | 5 | 76 |
Phenyl | 4-Nitrophenyl | 75 | 6 | 62 |
4-Methoxyphenyl | 4-Methylphenyl | 75 | 3.5 | 91 |
Post-formylation purification typically involves neutralization with sodium acetate followed by recrystallization from ethanol/water mixtures, yielding analytically pure carbaldehyde (mp 164–166°C) [9].
While not directly applied to the target molecule, Iron(II)-mediated methodologies provide critical insights for functionalizing nitroaryl precursors en route to pyrazole intermediates. Fe(II) salts (e.g., FeCl₂·4H₂O) catalyze tandem reduction-acylation sequences when nitroarylhydrazines serve as starting materials. The mechanism involves:
This approach demonstrates exceptional functional group tolerance towards bromoaryl systems, as C-Br bonds remain intact under the mild reducing conditions (20–25°C, 1–2 h). Catalyst loadings as low as 5 mol% FeCl₂ in THF/H₂O (9:1) achieve complete nitro reduction within 30 minutes, enabling one-pot conversion of nitro precursors to acetylated pyrazoles in 75–85% yield [1].
Table 3: Iron(II)-Mediated Reductive Acetylation Mechanism
Step | Key Process | Reaction Conditions | Intermediates |
---|---|---|---|
1 | Fe⁰ generation | FeCl₂, THF/H₂O, 25°C | Fe(0) nanoparticles |
2 | Nitro reduction to amine | 30 min, stirring | Arylhydrazine derivative |
3 | In situ acetylation | Ac₂O, 1h | N-Acetylhydrazine |
4 | Cyclocondensation | β-Diketone, 80°C, 3h | Pyrazole acetate intermediate |
Regioselectivity arises from Fe(II)'s soft Lewis acidity, which coordinates preferentially with nitrogen atoms, directing cyclization away from bromoaryl interference [1] [3].
The bromoaryl moiety in 1-(4-Bromophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde serves as a versatile handle for Suzuki-Miyaura cross-coupling, enabling C-C bond formation with aryl/heteroaryl boronic acids. This palladium-catalyzed reaction proceeds under mild conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h), retaining the aldehyde functionality intact. Key advantages include:
Recent ligand engineering breakthroughs dramatically enhance functional group tolerance. Dual ligand systems (e.g., XPhos/2-hydroxypyridine) suppress catalyst poisoning by coordinating heteroatoms, enabling coupling with previously challenging boronic acids containing basic nitrogen atoms. In situ XAS studies confirm the coexistence of both ligands within the Pd coordination sphere during the catalytic cycle [8].
Table 4: Suzuki Coupling Efficiency with Boronic Acid Variants
Boronic Acid | Ligand System | Time (h) | Yield (%) | Catalyst Loading |
---|---|---|---|---|
Phenylboronic acid | PPh₃ | 12 | 92 | 2 mol% Pd |
4-Pyridylboronic acid | PPh₃ | 24 | <5 | 5 mol% Pd |
4-Pyridylboronic acid | XPhos/2-Hydroxypyridine | 14 | 78 | 3 mol% Pd |
2-Thienylboronic acid | SPhos | 10 | 89 | 2 mol% Pd |
This methodology facilitates late-stage diversification for pharmaceutical applications, exemplified by the synthesis of biaryl pyrazole analogues with demonstrated bioactivity [5] [8].
Solvent parameters critically govern reaction efficiency and selectivity throughout the synthesis, particularly during pyrazole ring closure and Vilsmeier formylation. Three key solvent properties dictate outcomes:
Polarity and Dielectric Constant (ε): High-ε solvents (e.g., DMF, ε=36.7; DMSO, ε=46.7) stabilize polar intermediates in Claisen-Schmidt condensations, accelerating cyclization rates by 3–5× compared to low-ε solvents like toluene (ε=2.4). However, excessive polarity may promote aldehyde hydration during Vilsmeier workups [3] [6].
Viscosity (η): Low-viscosity solvents (η < 0.6 cP; e.g., THF, acetone) enhance diffusion rates of reactants, improving yields in Suzuki couplings by 15–20% relative to viscous ethylene glycol (η=16.1 cP). Microwave irradiation mitigates viscosity limitations by enhancing molecular agitation [3].
Hydrogen-Bonding Capacity: Protic solvents (ethanol, water) facilitate proton transfer in cyclodehydration steps but may coordinate with the aldehyde oxygen, reducing electrophilicity during subsequent nucleophilic additions. Aprotic dipolar solvents (DMSO) optimize formylation yields by solvating the chloroiminium ion without nucleophilic interference [6].
Table 5: Solvent Parameters Influencing Key Reaction Steps
Solvent | Dielectric Constant (ε) | Viscosity (cP, 25°C) | Claisen-Schmidt Yield (%) | Vilsmeier Yield (%) |
---|---|---|---|---|
DMF | 36.7 | 0.92 | 82 | 88 |
DMSO | 46.7 | 2.00 | 85 | 92 |
Ethanol | 24.3 | 1.20 | 68 | 63 |
Acetonitrile | 37.5 | 0.34 | 75 | 71 |
Toluene | 2.4 | 0.59 | 42 | N/A |
X-ray crystallographic studies of intermediates reveal solvent-dependent crystal packing. For example, C-H···O hydrogen-bonded chains in pyrazole-chalcone intermediates predominate in ethanol-crystallized products, whereas π···π interactions dominate in DMF-derived crystals, influencing purity and filtration efficiency [6]. Optimal solvent selection balances reaction kinetics, product stability, and purification feasibility across synthetic stages.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0